Product packaging for 2-[(3-Methoxyphenyl)amino]butanoic acid(Cat. No.:CAS No. 1049805-14-2)

2-[(3-Methoxyphenyl)amino]butanoic acid

Cat. No.: B2415299
CAS No.: 1049805-14-2
M. Wt: 209.245
InChI Key: NSMXPZXYOOPULG-UHFFFAOYSA-N
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Description

Significance of Amino Acid and Butanoic Acid Scaffolds in Organic Chemistry

Amino acid and butanoic acid scaffolds are fundamental building blocks in the synthesis of complex organic molecules. Amino acids, as the constituents of proteins, provide not only biocompatibility but also chiral centers and multiple functional groups (amine, carboxylic acid, and a variable side chain) that can be selectively modified. docbrown.info This trifunctional nature makes them invaluable as "hubs" for constructing multifunctional molecules. docbrown.info The incorporation of amino acid scaffolds can enhance the pharmacological properties of a molecule, such as solubility and target-binding affinity.

Similarly, the butanoic acid scaffold offers a simple yet highly adaptable backbone. Its derivatives are studied for a range of biological activities. For instance, certain analogues of n-butyric acid have been investigated for their effects on gene expression in cancer cells. nextpeptide.com The carboxyl group provides a site for forming amides, esters, and other derivatives, while the carbon chain can be substituted to modulate lipophilicity and conformational properties.

Overview of N-Substituted Butanoic Acid Analogues in Academic Inquiry

N-substituted butanoic acid analogues, where a substituent is attached to the nitrogen atom of an amino butanoic acid, are a significant area of academic inquiry. This substitution pattern allows for the systematic exploration of structure-activity relationships. By varying the N-substituent, researchers can fine-tune electronic and steric properties to optimize a compound's interaction with biological targets. These analogues have been explored in various contexts, including the development of antimicrobial peptides and enzyme inhibitors. The synthesis of such compounds often involves standard peptide coupling methods or nucleophilic substitution reactions, making them accessible for a wide range of research applications.

Research Context of 2-[(3-Methoxyphenyl)amino]butanoic Acid within Amino Acid Chemistry

Within the broader field of amino acid chemistry, this compound emerges as a compound of interest due to its specific combination of a non-proteinogenic amino acid (2-aminobutanoic acid) and a substituted aromatic moiety (3-methoxyphenyl group). The methoxy (B1213986) group on the phenyl ring can influence the molecule's electronic properties and potential for hydrogen bonding, which can be critical for its interaction with biological systems.

While extensive, detailed research findings on this compound are not widely available in publicly accessible literature, its structure suggests potential applications in medicinal chemistry and materials science. It can be viewed as an analogue of naturally occurring amino acids, where the N-phenyl substitution introduces a rigid, planar group that can participate in pi-stacking interactions. The study of such molecules contributes to a deeper understanding of how modifications to the basic amino acid scaffold can lead to novel chemical entities with unique properties. The synthesis and characterization of this and similar compounds are essential steps in exploring their potential utility.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS Number 1049805-14-2

Note: This data is based on information from chemical suppliers as specific experimental research data is limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B2415299 2-[(3-Methoxyphenyl)amino]butanoic acid CAS No. 1049805-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-10(11(13)14)12-8-5-4-6-9(7-8)15-2/h4-7,10,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXPZXYOOPULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methoxyphenyl Amino Butanoic Acid and Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Phenyl Butanoic Acids

Amination Reactions for Incorporating the (3-Methoxyphenyl)amino Moiety

The direct N-arylation of 2-aminobutanoic acid or its precursors with a (3-methoxyphenyl) source is a common and effective strategy. Key methods include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. libretexts.orgacsgcipr.org It typically involves the reaction of an aryl halide (e.g., 3-bromoanisole or 3-iodoanisole) with 2-aminobutanoic acid or its ester, in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for the reaction's efficiency and scope. libretexts.org

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgnih.gov While traditionally requiring harsh reaction conditions, modern modifications using amino acids as ligands can promote the reaction at lower temperatures. thieme-connect.comacs.orgthieme-connect.com This method can be applied to the synthesis of N-aryl-α-amino acids with retention of configuration. acs.org

Reductive Amination: This approach involves the reaction of a carbonyl compound, in this case, 2-oxobutanoic acid, with 3-methoxyaniline to form an intermediate imine, which is then reduced to the target amine. wikipedia.org This one-pot procedure is a cornerstone of green chemistry due to its atom economy and often mild reaction conditions. wikipedia.orgorganic-chemistry.org Various reducing agents can be employed, including sodium borohydride and catalytic hydrogenation. organic-chemistry.org

Reaction NameCatalystTypical ReactantsKey Features
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsAryl halides/triflates and amines/amino acidsHigh functional group tolerance, broad scope. libretexts.orgwikipedia.org
Ullmann CondensationCopper salts (e.g., CuI)Aryl halides and amines/amino acidsCan be promoted by amino acid ligands at lower temperatures. wikipedia.orgthieme-connect.com
Reductive AminationVarious (e.g., NaBH4, H2/Pd)Ketones/aldehydes and aminesOften a one-pot reaction, atom-economical. wikipedia.orgorganic-chemistry.org

Chiral Synthesis Approaches to α-Amino Butanoic Acids

The α-carbon of 2-[(3-Methoxyphenyl)amino]butanoic acid is a stereocenter, making enantioselective synthesis a critical consideration. Several strategies can be employed to obtain optically pure enantiomers:

Asymmetric Strecker Synthesis: This method is a versatile approach for producing chiral α-amino acids. nih.govwikipedia.org The reaction of an aldehyde with a cyanide source and a chiral amine, followed by hydrolysis of the resulting α-aminonitrile, can yield enantiomerically enriched amino acids. nih.govbohrium.com A crystallization-induced asymmetric transformation can lead to nearly diastereomerically pure amino nitriles. acs.org

Chiral Phase-Transfer Catalysis: The alkylation of a glycine derivative using a chiral phase-transfer catalyst is an effective method for the asymmetric synthesis of α-amino acids. organic-chemistry.orgacs.orgnih.gov This technique allows for the preparation of a wide variety of both natural and unnatural amino acids with high enantioselectivity. researchgate.netorganic-chemistry.org

Enzymatic Resolution: This biocatalytic approach takes advantage of the stereoselectivity of enzymes to resolve racemic mixtures of amino acids or their derivatives. oup.comnih.gov For instance, an aminoacylase can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the two enantiomers. libretexts.orgrsc.org

ApproachPrincipleAdvantages
Asymmetric Strecker SynthesisUse of a chiral auxiliary or catalyst in the Strecker reaction. nih.govwikipedia.orgHigh diastereoselectivity, potential for crystallization-induced asymmetric transformation. acs.org
Chiral Phase-Transfer CatalysisEnantioselective alkylation of a glycine derivative using a chiral catalyst. organic-chemistry.orgacs.orgHigh enantiomeric excess, applicable to a wide range of amino acids. nih.govresearchgate.net
Enzymatic ResolutionStereoselective enzymatic transformation of one enantiomer in a racemic mixture. oup.comHigh enantiopurity, mild reaction conditions. nih.govlibretexts.org

Palladium-Catalyzed C(sp³)-H Activation Routes for Related Amino Acids

A more recent and advanced strategy for the synthesis of complex amino acids involves the direct functionalization of C-H bonds. Palladium-catalyzed C(sp³)-H activation allows for the arylation of aliphatic chains. For derivatives of α-aminobutanoic acid, an auxiliary group can direct the palladium catalyst to activate a specific C-H bond for subsequent coupling with an aryl halide. acs.orgnih.gov For instance, a bidentate auxiliary can direct the arylation at the γ-position of α-aminobutanoic acid derivatives. acs.org While direct α-arylation via C-H activation is challenging, this methodology offers a novel disconnection for the synthesis of substituted amino acids. Research has also shown the feasibility of β-methylene C(sp³)–H arylation of free aliphatic acids, a significant step towards more direct synthetic routes. nih.gov

Functional Group Interconversions and Modifications on the Butanoic Acid Backbone

Once the core structure of this compound is assembled, further modifications can be achieved through various functional group interconversions. The carboxylic acid and the secondary amine functionalities are the primary sites for such transformations.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. ub.eduvanderbilt.edufiveable.me For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by coupling the carboxylic acid with an amine using a suitable coupling agent.

The secondary amine can also undergo further reactions. For instance, it can be acylated or alkylated to introduce additional substituents. These transformations allow for the synthesis of a diverse library of derivatives from the parent amino acid. solubilityofthings.com

Derivatization Strategies for Enhancing Structural Complexity

To explore the structure-activity relationship of this compound, its derivatization is often necessary. The aromatic ring of the (3-methoxyphenyl)amino moiety provides a handle for various electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or alkyl groups.

Furthermore, the butanoic acid backbone can be modified. For example, the α-carbon can be further functionalized, or the chain length can be extended or shortened through multi-step synthetic sequences. These derivatization strategies are crucial for generating analogues with potentially improved biological activities or physicochemical properties.

Green Chemistry Principles in the Synthesis of Amino Butanoic Acids

The application of green chemistry principles to the synthesis of amino acids is an area of growing importance. pnas.org This includes the use of renewable feedstocks, the development of catalytic reactions to replace stoichiometric reagents, and the use of environmentally benign solvents like water. innovations-report.comgatech.edu

For the synthesis of this compound and its analogues, several green approaches can be considered:

Catalytic Reactions: As discussed, methods like Buchwald-Hartwig amination and reductive amination rely on catalysts, which are used in small amounts and can often be recycled, reducing waste. acsgcipr.org

Atom Economy: Reactions with high atom economy, such as reductive amination, are preferred as they maximize the incorporation of starting materials into the final product.

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Biocatalysis: The use of enzymes in resolutions and other transformations offers a green alternative to traditional chemical methods, as they operate under mild conditions and are highly selective. sustainabilitymatters.net.au

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Structural Elucidation and Conformational Analysis

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure of molecules. For 2-[(3-Methoxyphenyl)amino]butanoic acid, a DFT study would be invaluable. Such an investigation would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule.

Following optimization, a variety of electronic properties could be calculated. These include the distribution of electron density, which helps to identify electron-rich and electron-deficient regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap often suggests higher reactivity.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. While a DFT study on new butanoic acid derivatives has been reported, showcasing the utility of this method for similar compounds, specific data for this compound is not available. researchgate.netbiointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking simulations could be employed to screen for potential biological targets. This would involve docking the molecule into the binding sites of a wide range of proteins to generate hypotheses about its potential therapeutic applications. For instance, studies on similar compounds, such as 2,4-dioxo-4-phenyl butanoic acid analogs and 2-(3-benzoylphenyl) propanoic acid derivatives, have successfully used molecular docking to investigate their potential as enzyme inhibitors. researchgate.netnih.govscilit.com These studies highlight the power of molecular docking in rational drug design, a process that could be applied to the title compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Analysis

While molecular docking provides a static picture of ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and its target, and the stability of their complex.

If a potential biological target for this compound were identified through docking, MD simulations would be the next logical step. These simulations could be used to calculate the binding free energy, a more accurate measure of the affinity between the ligand and its target. Additionally, MD simulations can reveal important information about the conformational changes that may occur upon binding and the role of solvent molecules in the interaction. The application of MD simulations has been demonstrated for other complex organic molecules, such as in the study of tyrosinase inhibitors, showcasing its utility in understanding the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

To develop a QSAR model for this compound, a series of structurally related analogs would need to be synthesized and their biological activity tested. The structural features of these molecules, known as molecular descriptors, would then be correlated with their activity. Although no specific QSAR studies on this compound have been published, the methodology has been successfully applied to other classes of compounds, such as aryloxypropanol-amine agonists and benzopyranes, to understand their structure-activity relationships. nih.govnih.gov

Prediction of Molecular Properties for Design and Synthesis

Computational methods can also be used to predict a wide range of molecular properties that are important for the design and synthesis of new compounds. These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for determining the drug-likeness of a molecule.

For this compound, various software packages could be used to predict properties such as its solubility, lipophilicity (logP), polar surface area, and potential for metabolic degradation. These in silico predictions can help to guide the design of new analogs with improved pharmacokinetic profiles. While specific predicted data for the title compound is not available in the reviewed literature, the general approach is a standard in modern computational chemistry.

Derivatization and Chemical Transformations

Modifications at the Carboxyl Group: Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for modification.

Esterification: In the presence of an alcohol and an acid catalyst, such as sulfuric acid or tosic acid, the carboxyl group could undergo Fischer-Speier esterification to yield the corresponding ester. The reaction is an equilibrium process, and driving it to completion would typically involve removing the water formed, for instance, by using a Dean-Stark apparatus. Alternatively, reaction with a diazoalkane like diazomethane would provide the methyl ester, while reaction with an alkyl halide under basic conditions could also yield the desired ester.

Amidation: The carboxyl group can be converted to an amide by reacting with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Direct amidation by heating the amino acid with an amine is also possible but often requires harsh conditions. The use of Lewis acid catalysts has been explored for the direct amidation of unprotected amino acids.

Potential Reactions at the Carboxyl Group

Reaction Type Reagents Expected Product
Fischer Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) 2-[(3-Methoxyphenyl)amino]butanoate ester

Modifications at the Amine Nitrogen: Acylation and Alkylation

The secondary amine nitrogen is nucleophilic and can readily participate in various chemical transformations.

Acylation: The amine can be acylated using acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This would result in the formation of an N-acyl derivative.

Alkylation: N-alkylation of the secondary amine could be achieved using alkyl halides. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction that would need to be controlled. Reductive amination, involving the reaction of an aldehyde or ketone with the amine in the presence of a reducing agent (e.g., sodium cyanoborohydride), could also be employed to introduce alkyl groups in a more controlled manner.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of 2-[(3-Methoxyphenyl)amino]butanoic acid makes it a potential precursor for the synthesis of various heterocyclic systems. For example, intramolecular amidation could potentially lead to the formation of a lactam, although this would depend on the relative positions of the reacting groups and the stability of the resulting ring. Other amino acid derivatives have been shown to form heterocycles such as oxazolidinones and aziridines under specific reaction conditions.

Stereoselective Derivatization to Access Chiral Libraries

Assuming the parent compound is available in an enantiomerically pure form, its derivatization can be carried out stereoselectively to generate libraries of chiral compounds. Enzymatic resolutions are a common method for separating enantiomers of amino acids or their derivatives. Furthermore, chiral derivatizing agents, such as Marfey's reagent, can be used to react with the amine function, allowing for the separation and analysis of stereoisomers. Stereocontrolled synthesis starting from chiral precursors is another established strategy for producing optically active amino acid derivatives.

Applications of this compound as a Synthetic Building Block

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry and materials science. While specific applications for this compound are not documented, its structure suggests it could serve as a scaffold for creating libraries of compounds for biological screening. The presence of the methoxyphenyl group, the secondary amine, and the carboxylic acid provides multiple points for diversification, allowing for the systematic modification of its structure to explore structure-activity relationships.

Investigation of Biological Interactions and Mechanistic Insights Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms

The structural motif of butanoic acid is found in numerous molecules that exhibit inhibitory effects on critical enzymes. Understanding the mechanisms of this inhibition is crucial for dissecting cellular functions and identifying potential therapeutic targets.

Studies on Glutamine Synthetase Inhibition by Butanoic Acid Derivatives

Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, responsible for catalyzing the formation of glutamine from glutamate and ammonia. mdpi.comresearchgate.net This function is particularly critical in rapidly proliferating cells, such as cancer cells, which rely heavily on glutamine as a source of carbon and nitrogen. mdpi.com Consequently, GS has emerged as a significant target for therapeutic intervention.

Inhibitors of glutamine synthetase can be broadly categorized into several classes, including derivatives of methionine sulfoximine and phosphorus-containing analogues of glutamic acid. researchgate.net These inhibitors typically act as analogues of the enzyme's natural substrate, glutamate, binding to the active site and preventing the catalytic reaction. nih.gov

Methionine Sulfoximine (MSO): A classic inhibitor that binds competitively to the glutamate site and is subsequently phosphorylated by ATP, forming a tightly bound, essentially irreversible complex. nih.gov

Phosphinothricin: A potent glutamate analogue that also acts as a competitive inhibitor of GS. nih.gov

Amino Acid Analogs: Compounds like Acivicin and Azaserine function as glutamine antagonists, disrupting nucleotide synthesis pathways that are dependent on glutamine, thereby inhibiting the formation of DNA and RNA in cancer cells. mdpi.com

The development of butanoic acid derivatives as GS inhibitors often focuses on creating molecules that mimic the structure of glutamate to achieve high binding affinity and specificity for the enzyme's active site.

Interaction with Histone Deacetylase (HDAC) Enzymes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. dergipark.org.tr This deacetylation process leads to chromatin condensation and repression of gene transcription. gsartor.org Butanoic acid, also known as butyric acid, and its derivatives are well-established inhibitors of class I and II HDACs. wikipedia.orgbiointerfaceresearch.com

The inhibitory action of butanoic acid derivatives is a key component of their anti-tumor properties. biointerfaceresearch.com Butyrate itself is a short-chain fatty acid that acts as a noncompetitive inhibitor of HDACs, favoring an acetylated state of histones and thereby influencing gene expression. gsartor.orgwikipedia.orgnih.gov

Research into more specific HDAC inhibitors has led to the synthesis and evaluation of various butanoic acid derivatives:

Aryl Butenoic Acid Derivatives: Studies have shown that certain aryl butenoic acid derivatives can selectively inhibit class I HDACs. In vitro and in silico analyses of compounds designated C1, C3, and C4 revealed that they exhibited greater inhibitory activity against HDAC8 compared to HDAC1. dergipark.org.tr

Indole-3-Butyric Acid Derivatives: A series of synthesized indole-3-butyric acid derivatives demonstrated potent HDAC inhibitory activity. One compound, referred to as I13, showed significant antiproliferative effects in cancer cell lines, with low nanomolar IC50 values against HDAC1, HDAC3, and HDAC6. nih.gov

Inhibitory Activity of Selected Butanoic Acid Derivatives on HDAC Isoforms
CompoundTarget HDACIC50 (nM)Reference
ButyrateTotal HDAC (HT-29 cell nuclear extract)90,000 gsartor.org
I13 (Indole-3-butyric acid derivative)HDAC113.9 nih.gov
HDAC312.1
HDAC67.71

Ligand-Receptor Binding Studies (Non-Clinical)

Butanoic acid derivatives also function as signaling molecules by binding to and modulating the activity of cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Modulation of G Protein-Coupled Receptors (GPCRs) by Butanoic Acid Derivatives

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. nih.govacs.org Butanoic acid (butyrate) is a natural agonist for several GPCRs, mediating its biological effects through these receptor interactions in addition to its role as an HDAC inhibitor. wikipedia.org

Key GPCRs modulated by butanoic acid and its derivatives include:

Hydroxycarboxylic Acid Receptor 2 (HCA2 / GPR109A): Butyrate is a primary endogenous agonist for this receptor. wikipedia.orgbiointerfaceresearch.com

Free Fatty Acid Receptor 2 (FFAR2 / GPR43): Butyrate acts as an agonist at this receptor. wikipedia.org

Free Fatty Acid Receptor 3 (FFAR3 / GPR41): Butyrate also functions as an agonist for GPR41. wikipedia.org Activation of GPR41 in cardiomyocytes by butyrate has been shown to produce a direct negative inotropic effect, reducing cell shortening and intracellular calcium transients. nih.gov

The immunomodulatory effects of butyrate are understood to be mediated through this dual action of HDAC inhibition and GPCR activation. wikipedia.org

Modulation of GPCRs by Butanoic Acid (Butyrate)
ReceptorAliasEffect of ButyrateReference
Hydroxycarboxylic Acid Receptor 2HCA2, GPR109AAgonist wikipedia.orgbiointerfaceresearch.com
Free Fatty Acid Receptor 2FFAR2, GPR43Agonist wikipedia.org
Free Fatty Acid Receptor 3FFAR3, GPR41Agonist wikipedia.orgnih.gov

Agonism and Antagonism of Adenosine Receptors by Related Compounds

Adenosine receptors (A1, A2A, A2B, and A3) are a class of GPCRs that are crucial in various physiological processes. nih.govfrontiersin.org While not direct butanoic acid derivatives, the small molecules that interact with these receptors share the characteristic of specific structure-activity relationships that determine their function as agonists or antagonists.

The binding and activation of these receptors are highly dependent on the chemical structure of the ligand.

A1-Selective Agonists: Substitution at the N6-position of the adenosine core structure, such as with alkyl, cycloalkyl, or arylalkyl groups, generally increases selectivity for the A1 receptor. nih.gov

A2A Receptor Ligands: The crystal structure of the human A2A receptor has been extensively studied, revealing the binding modes for both agonists and antagonists. frontiersin.orgacs.org For agonists like adenosine and NECA, the ribose group forms hydrogen bonds with residues S277 and H278, while antagonists often occupy the binding pocket differently to prevent the conformational change required for receptor activation. frontiersin.org

A3 Receptor Antagonists: Some N6-substituted adenosine analogues, while being A1 agonists, can act as antagonists at the A3 receptor. For instance, CCPA (2-chloro-N6-cyclopentyladenosine) is a potent A1 agonist but acts as an antagonist at the human A3 receptor with a Ki value of 35 nM. nih.gov

Binding Affinities of Selected Ligands for Adenosine Receptor Subtypes
CompoundReceptor SubtypeBinding Affinity (Ki, nM)EffectReference
CCPAHuman A335Antagonist nih.gov
ZM241385Human A2A~0.5Antagonist acs.org
NECAHuman A2A~14Agonist frontiersin.org

Biochemical Pathway Interrogation Using Butanoic Acid Analogs

Butanoic acid and its structural analogs serve as valuable tools for interrogating and understanding complex biochemical pathways. As a natural product of microbial fermentation of dietary fiber in the colon, butyrate is intrinsically linked to energy metabolism and gut homeostasis. wikipedia.orgnih.gov

By using modified or labeled butanoic acid analogs, researchers can trace their metabolic fate and uncover regulatory mechanisms.

Metabolic Tracing: Isotopically labeled butanoic acid analogs can be introduced into cellular or whole-organism systems to track their absorption, distribution, and conversion into other molecules. This allows for the mapping of metabolic fluxes and the identification of key enzymatic steps, such as those in the pathways for butyrate and caproic acid formation. researchgate.net

Pathway Engineering: Synthetic biology utilizes knowledge of metabolic pathways to engineer microorganisms for the production of valuable chemicals. For example, synthetic pathways have been constructed in E. coli to produce isobutyric acid from renewable sources like glucose, demonstrating how butanoic acid-related pathways can be manipulated. researchgate.net

In Vitro Reconstitution: A powerful technique for studying biochemical pathways involves isolating all the necessary enzymes from a cell and "reconstituting" the pathway in a controlled in vitro environment. nih.gov This approach allows for detailed kinetic analysis and the study of reaction mechanisms without the complexity of the cellular milieu. Butanoic acid analogs can be used as substrates or inhibitors in such systems to probe the function of individual enzymes within a larger pathway, such as fatty acid synthesis. nih.gov

Through these methods, butanoic acid analogs provide critical insights into the logic and regulation of metabolic networks.

Antimicrobial and Antifungal Activity Studies (In Vitro and Preclinical Models)

Currently, there is a lack of publicly available scientific literature detailing the specific antimicrobial and antifungal activities of 2-[(3-Methoxyphenyl)amino]butanoic acid. While the broader class of N-aryl amino acids, to which this compound belongs, has been a subject of investigation for potential antimicrobial properties, specific data for the 3-methoxyphenyl substituted butanoic acid derivative is not present in the reviewed scientific papers.

Design and Application of this compound as a Biochemical Probe

The design and application of small molecules as biochemical probes are crucial for elucidating biological pathways and mechanisms of action. Such probes are often developed to interact with specific enzymes or receptors, allowing for the study of their function and role in cellular processes.

As of the current body of scientific literature, there are no published studies detailing the design, synthesis, or application of this compound as a biochemical probe. The potential utility of this compound for such purposes would depend on its ability to selectively bind to a biological target of interest. The development of a biochemical probe typically involves structural modifications to incorporate reporter groups (e.g., fluorescent tags, radioactive isotopes, or photoaffinity labels) without compromising the parent molecule's binding affinity and selectivity. Without any foundational research into the biological targets and interactions of this compound, its development as a biochemical probe remains a hypothetical consideration.

Advanced Applications in Chemical Biology and Materials Science

Incorporation into Peptidomimetics and Oligomers

The incorporation of non-natural amino acids like 2-[(3-Methoxyphenyl)amino]butanoic acid is a key strategy in the design of peptidomimetics. nih.govmdpi.com These are molecules that mimic the structure and function of natural peptides but offer advantages such as increased stability against enzymatic degradation and improved bioavailability. nih.gov

The N-aryl linkage in this compound introduces significant conformational constraints compared to natural amino acids. When incorporated into a peptide sequence, this can force the chain to adopt specific secondary structures, such as turns or helices, which may be crucial for binding to a biological target. The methoxyphenyl group can engage in aromatic or hydrophobic interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.

Detailed Research Findings: Although direct studies on oligomers of this compound are not available, research on similar N-aryl amino acids has shown they can form stable, folded structures known as foldamers. These oligomers can mimic the secondary structures of proteins and have potential applications as inhibitors of protein-protein interactions or as novel antimicrobial agents. The methoxy (B1213986) group offers a site for further chemical modification, allowing for the fine-tuning of the molecule's properties.

Table 1: Potential Peptidomimetic Scaffolds Incorporating this compound

Scaffold Type Potential Advantage Target Class
Beta-Turn Mimetic Enhanced proteolytic stability and receptor affinity. G-Protein Coupled Receptors (GPCRs)
Helical Foldamer Mimicry of protein alpha-helical domains. Transcription Factors, Viral Proteins

Use in Supramolecular Chemistry and Self-Assembly Research

The aromatic methoxyphenyl group in this compound makes it a candidate for studies in supramolecular chemistry. This field explores the non-covalent interactions between molecules, leading to the formation of large, ordered structures. The self-assembly of such molecules can be directed by hydrogen bonding (via the carboxylic acid and amine groups) and π-π stacking interactions (via the phenyl ring).

Detailed Research Findings: While specific self-assembly studies of this compound are not reported, related N-substituted aromatic amino acids are known to form various supramolecular structures such as gels, fibers, and vesicles in different solvents. chemrxiv.org The balance between hydrophilic (carboxyl, amine) and hydrophobic (phenyl, butyl) parts of this compound suggests it could self-assemble into interesting morphologies. The kinetics and thermodynamics of this assembly could potentially be controlled by external stimuli like pH or temperature, making it a building block for "smart" materials.

Table 2: Hypothetical Self-Assembled Structures and Potential Applications

Assembled Structure Driving Non-Covalent Interaction Potential Application
Nanofibers/Hydrogels Hydrogen Bonding, π-π Stacking Drug Delivery, Tissue Engineering
Vesicles/Micelles Hydrophobic Effect Encapsulation of Molecules

Development of Chemical Tools for Biological System Investigations

Chemical tools are small molecules designed to probe and manipulate biological systems, enabling the study of cellular processes with high precision. nih.govsigmaaldrich.com Non-natural amino acids are valuable in this context because they can be engineered with specific functionalities. gesundheitsindustrie-bw.de

This compound could serve as a scaffold for creating such tools. For instance, the methoxy group could be replaced with a fluorescent reporter group (e.g., a fluorophore) to visualize the localization of a peptide it is incorporated into. Alternatively, it could be modified with a photo-crosslinkable group to identify binding partners within a cell.

Detailed Research Findings: The general strategy involves synthesizing derivatives of a core molecule to introduce new functionalities. While this has not been specifically applied to this compound, the principle is well-established. For example, modifying the phenyl ring with an azide (B81097) or alkyne group would allow for its use in "click chemistry," a powerful method for attaching probes or other molecules in a biological context.

Table 3: Illustrative Chemical Tool Derivatives and Their Uses

Functional Modification Type of Tool Biological Question Addressed
Attachment of a Fluorophore Fluorescent Probe Cellular localization and trafficking of a target protein.
Incorporation of a Diazirine Photo-affinity Label Identification of direct binding partners of a peptide.

Role in Organometallic Chemistry and Complex Formation

The structure of this compound, containing both nitrogen and oxygen donor atoms (from the amine and carboxylate groups), makes it a potential bidentate ligand for coordinating with metal ions. The formation of metal-organic frameworks (MOFs) or discrete organometallic complexes is a significant area of materials science. rsc.org

Detailed Research Findings: Amino acids are widely used as ligands in coordination chemistry. The N-arylation of this compound could influence the electronic properties and steric environment of the resulting metal complex compared to simple amino acids. For example, a copper(II) complex with this ligand could exhibit interesting catalytic properties, potentially for asymmetric synthesis, due to the chiral center in the butanoic acid backbone. semanticscholar.orgmdpi.com The methoxyphenyl group could also play a role in stabilizing the complex through weak interactions or by influencing its solubility in different media.

Table 4: Potential Metal Complexes and Their Research Areas

Metal Ion Coordination Mode Potential Application Area
Copper(II) Bidentate (N, O) Asymmetric Catalysis
Ruthenium(II) Bidentate (N, O) Anticancer Therapeutics

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective methods for synthesizing "2-[(3-Methoxyphenyl)amino]butanoic acid" and its derivatives. Traditional synthetic approaches can be resource-intensive and may generate undesirable byproducts. Modern synthetic chemistry offers several avenues for improvement.

Key areas for exploration include:

Catalytic Convergent Synthesis: Developing novel catalytic systems that enable a convergent approach, where the methoxyphenylamine and a butanoic acid precursor are coupled with high atom economy and stereoselectivity.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch processing.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis, which can lead to high enantiomeric purity and milder reaction conditions. Research into novel synthetic routes is a continuous effort in chemical research. mdpi.com

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Convergent SynthesisHigh atom economy, stereoselectivityCatalyst design and optimization
Flow ChemistryImproved control, safety, scalabilityInitial setup cost, process optimization
BiocatalysisHigh enantioselectivity, mild conditionsEnzyme stability and availability

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental aspect of future research will be to elucidate the molecular mechanisms through which "this compound" and its analogues might exert biological effects. The presence of both hydrogen bond donors and acceptors, along with a lipophilic methoxyphenyl group, suggests the potential for interactions with various biological macromolecules.

Future investigations would likely involve:

Structural Biology: Co-crystallization of the compound with potential protein targets to determine the precise binding mode through X-ray crystallography or cryo-electron microscopy.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of interaction with biological targets.

Molecular Dynamics Simulations: Using computational simulations to model the dynamic behavior of the compound when interacting with a target protein, providing insights into conformational changes and binding stability.

Exploration of New Biological Targets and Pathways (Preclinical)

Given the structural similarities of "this compound" to other biologically active molecules, a key research direction will be the preclinical exploration of its potential biological targets and pathways.

Potential areas for preclinical investigation include:

Oncology: Derivatives of similar structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have been investigated as potential anticancer agents. mdpi.com Future studies could explore the activity of "this compound" against various cancer cell lines.

Neurodegenerative Diseases: Butyric acid derivatives are being explored for their potential therapeutic effects in conditions like Alzheimer's disease. researchgate.net This suggests that "this compound" could be investigated for similar neuroprotective properties.

Inflammatory Conditions: The anti-inflammatory potential of related compounds could prompt investigations into the effects of "this compound" in models of inflammation.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling will be instrumental in designing the next generation of analogues based on the "this compound" scaffold. These approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Key computational strategies would include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of analogues with their biological activity to guide the design of more potent compounds.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity and using this model to search for other compounds with similar properties.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

Computational ApproachObjectivePotential Outcome
QSARCorrelate structure with activityDesign of more potent analogues
Pharmacophore ModelingIdentify key active featuresDiscovery of novel active compounds
In Silico ADMET PredictionPredict drug-like propertiesPrioritization of candidates with favorable profiles

Integration with High-Throughput Screening in Academic Discovery Programs

High-throughput screening (HTS) has become an essential technology in academic research for identifying novel bioactive compounds. mdpi.comnih.gov Integrating "this compound" and a library of its derivatives into academic HTS programs could uncover unexpected biological activities.

Future directions in this area would involve:

Phenotypic Screening: Testing the compound library in cell-based assays that measure a specific cellular phenotype, which can identify compounds that act on novel targets or pathways.

Target-Based Screening: Screening the library against a specific protein target that is implicated in a disease to identify direct inhibitors or activators.

Development of Novel Assay Technologies: Creating and optimizing new assay formats that are more sensitive, robust, and relevant to the biological system under investigation. A significant challenge in HTS is the identification of compounds that interfere with the assay technology itself. nih.gov

Q & A

Q. What are the key synthetic routes for 2-[(3-methoxyphenyl)amino]butanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves amino acid precursor modifications. For example, one route starts with a β-amino acid backbone, introducing the 3-methoxyphenyl group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C for hydrogenation) critically affect enantiomeric purity. Chiral resolution techniques, such as crystallization with chiral auxiliaries or enzymatic kinetic resolution, are employed to isolate the desired enantiomer . Boc-protected intermediates (e.g., 2-((tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid) are used to protect the amino group during synthesis, followed by acidic deprotection (e.g., TFA) to yield the final compound .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C11H15NO3, theoretical 209.32 g/mol), while nuclear magnetic resonance (NMR) resolves stereochemistry and substituent positions. <sup>1</sup>H NMR peaks for the methoxy group appear at ~3.8 ppm (singlet), and aromatic protons from the 3-methoxyphenyl ring show characteristic splitting patterns (e.g., doublets at 6.6–7.2 ppm). X-ray crystallography may be used for absolute configuration determination .

Q. What are the foundational biological activities associated with this compound?

  • Methodological Answer : Preliminary studies suggest interaction with enzymes and receptors due to its non-proteinogenic amino acid structure. In vitro assays (e.g., enzyme inhibition using fluorogenic substrates) evaluate activity against targets like proteases or oxidoreductases. The methoxyphenyl group enhances lipid solubility, potentially improving membrane permeability in cell-based assays .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what design principles optimize target engagement?

  • Methodological Answer : Substitutions at the amino or carboxyl groups significantly alter activity. For example:
Analog Modification Bioactivity
Ethyl-tetrahydropyran variantIncreased lipophilicityEnhanced neuroprotection
Chlorophenyl derivativeElectron-withdrawing groupImproved antimicrobial potency
Structure-activity relationship (SAR) studies use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors (GPCRs) .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., conflicting IC50 values) may arise from enantiomeric impurities or assay conditions. Strategies include:
  • Chiral HPLC to verify enantiopurity (>98% ee) .
  • Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-analysis of published data to identify confounding variables (e.g., cell line variability) .

Q. How can molecular docking guide the design of this compound derivatives for specific therapeutic targets?

  • Methodological Answer : Docking studies (e.g., using Schrödinger Suite) predict interactions with targets like cyclooxygenase-2 (COX-2). The methoxyphenyl group may occupy hydrophobic pockets, while the carboxylate interacts with catalytic arginine residues. Free energy perturbation (FEP) calculations refine binding affinity predictions for derivatives with substituents like halogens or methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.